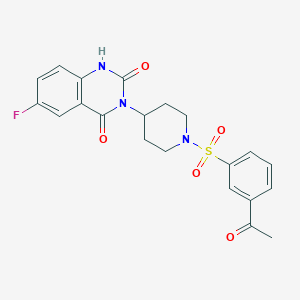

3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

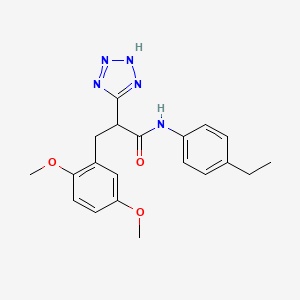

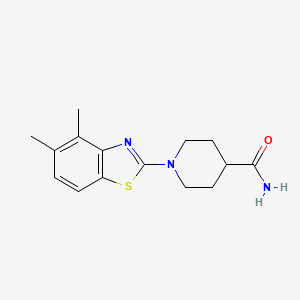

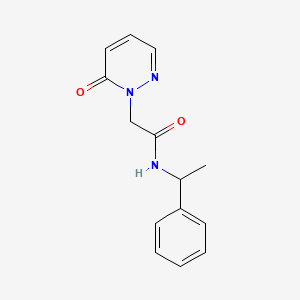

“3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione” is a complex organic compound. It contains several functional groups and rings, including a quinazoline ring, a piperidine ring, a sulfonyl group, and an acetyl group .

Molecular Structure Analysis

The compound contains a quinazoline ring, which is a bicyclic system composed of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (with two nitrogen atoms). It also contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the carbonyl group in the acetyl moiety could be involved in nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple ring structures and polar functional groups could impact its solubility, melting point, and other properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

One of the primary applications of compounds similar to 3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is in the field of antibacterial research. Various studies have reported the synthesis and evaluation of quinazoline derivatives and their effectiveness against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007). Additionally, certain fluoroquinolones, closely related to quinazoline derivatives, have been studied for their antibacterial properties in various contexts (Goueffon et al., 1981).

Applications in Anticancer Research

Quinazoline derivatives have also shown promise in anticancer research. Some derivatives have been synthesized and tested for their potential as anti-inflammatory and analgesic agents, which are important in cancer treatment (Farag et al., 2012). Additionally, compounds with a quinazoline base have been evaluated for their efficacy against various cancer cell lines, demonstrating the potential of these derivatives in cancer therapeutics (Kocyigit et al., 2018).

Antitubercular Applications

The quinazoline class, including its derivatives, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, indicating its potential application in antitubercular treatments. Research in this area has focused on understanding the structure-activity relationships influencing potency against tuberculosis (Odingo et al., 2014).

Antimicrobial and Antimycobacterial Applications

Compounds structurally similar to 3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione have been studied for their antimicrobial properties. These studies have resulted in the synthesis of novel derivatives which have displayed significant antimicrobial activity, proving their efficacy in this domain (Mehta et al., 2019). Additionally, compounds in this class have shown promising results as anti-mycobacterial agents, particularly against Mycobacterium tuberculosis (Rani et al., 2019).

Applications in Alzheimer's Disease Research

Research has also delved into the potential applications of quinazoline derivatives in Alzheimer's disease treatment. These compounds have been developed as dual inhibitors, targeting key aspects of Alzheimer's pathology and showing promising results in memory enhancement in animal models (Kumar et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential uses. Proper handling and disposal procedures should be followed to minimize risk.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c1-13(26)14-3-2-4-17(11-14)31(29,30)24-9-7-16(8-10-24)25-20(27)18-12-15(22)5-6-19(18)23-21(25)28/h2-6,11-12,16H,7-10H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHMUXYGJNNYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)

![1-[(2-Fluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2769197.png)

![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2769199.png)

![N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide](/img/structure/B2769202.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)